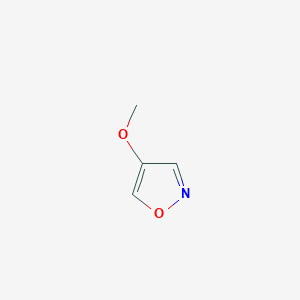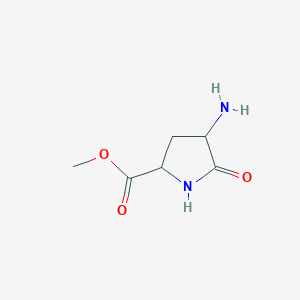
(E)-3,4,4-Trimethylpent-2-enoic acid
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and any common names. It may also include information about the compound’s occurrence in nature or its uses .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. Spectroscopic properties may also be included .Aplicaciones Científicas De Investigación
- Usnic acid (UA) , a derivative of (E)-3,4,4-Trimethylpent-2-enoic acid, has been extensively studied. UA exhibits pharmacological activities, including antimicrobial, antitumor, antiviral, and antiparasitic effects . Researchers explore its potential as a lead compound for novel drug development.
- Encapsulation of UA in controlled release systems is an attractive approach in pharmaceutical nanotechnology. These systems allow precise release of the active ingredient, optimizing therapeutic efficacy while minimizing side effects . Researchers investigate UA-loaded nanoparticles and microparticles for targeted drug delivery.
- Electrochemical processes, such as advanced oxidation, utilize carboxylic acids like (E)-3,4,4-Trimethylpent-2-enoic acid for organic pollutant degradation and heavy metal removal . Its unique structure may enhance its effectiveness in these applications.
- Carboxylic acids play a key role in polymer production. (E)-3,4,4-Trimethylpent-2-enoic acid can serve as a building block for biopolymers, coatings, and adhesives . Researchers explore its incorporation into novel materials.
- Nucleic acid isolation and downstream applications benefit from carboxylic acids. These include restriction enzyme analysis, polymerase chain reactions (PCR), and sequencing methods . Researchers investigate (E)-3,4,4-Trimethylpent-2-enoic acid’s potential in diagnostics and genomics.
Pharmaceutical Synthesis
Nanotechnology and Drug Delivery
Environmental Remediation
Polymer Synthesis
Biomedical Research
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3,4,4-trimethylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(5-7(9)10)8(2,3)4/h5H,1-4H3,(H,9,10)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLSFCFOAOZXFO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




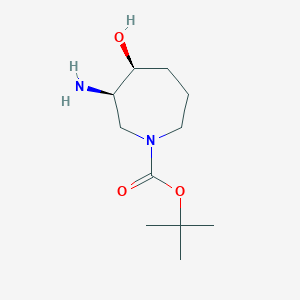
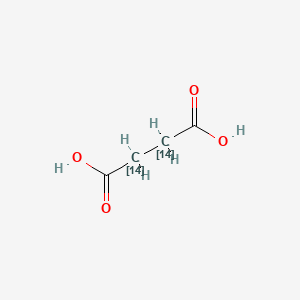
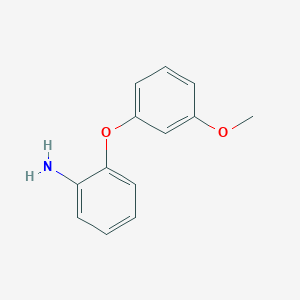

![2,4-Dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1641000.png)
